Lipophilicity Differentiation: LogP Comparison for Enhanced Membrane Permeability
2-(3-Phenylpropoxy)ethanol demonstrates a significantly higher predicted lipophilicity than its closest structural analog, 2-phenoxyethanol. This is a key differentiator for applications requiring passive membrane diffusion or formulation in lipid-based systems. While experimental logP for the target compound is not directly available, a structurally related 3-(3-phenylpropoxy)pyrrolidine hydrochloride has a reported logP of 2.17 [1]. In comparison, 2-phenoxyethanol has an experimental logP of 1.16 [2]. This class-level inference indicates that the propoxy linker increases lipophilicity by approximately one log unit.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | logP ~2.17 (inferred from related compound) |
| Comparator Or Baseline | 2-Phenoxyethanol: logP 1.16 (experimental) |
| Quantified Difference | ~ +0.87 to +1.01 log units |
| Conditions | Predicted/Experimental LogP; octanol-water partition coefficient |
Why This Matters
Increased logP indicates a 7-10 fold higher partition into lipid phases, which can directly impact compound bioavailability in cell-based assays and extraction efficiency in biphasic reactions.
- [1] Chembase. 3-(3-Phenylpropoxy)pyrrolidine hydrochloride, logP 2.167. (Data for a structurally related compound). Available at: https://www.chembase.cn (Accessed April 22, 2026). View Source
- [2] PubChem. 2-Phenoxyethanol, CAS No. 122-99-6. Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenoxyethanol (Accessed April 22, 2026). View Source
